molecular formula C17H16N4O2 B12177141 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide

Cat. No.: B12177141
M. Wt: 308.33 g/mol
InChI Key: OFQVLEGNINJPOM-UHFFFAOYSA-N
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Description

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a tetrahydrofuran ring, and a pyridine carboxamide group, which collectively contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the pyridine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridine carboxamides, such as:

  • N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
  • N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

Uniqueness

What sets N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O2/c22-17(11-5-7-18-8-6-11)19-12-3-4-13-14(10-12)21-16(20-13)15-2-1-9-23-15/h3-8,10,15H,1-2,9H2,(H,19,22)(H,20,21)

InChI Key

OFQVLEGNINJPOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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